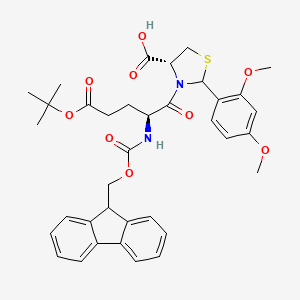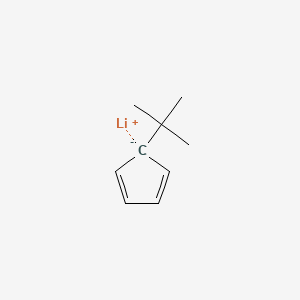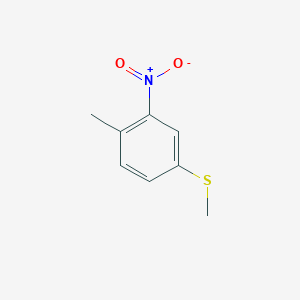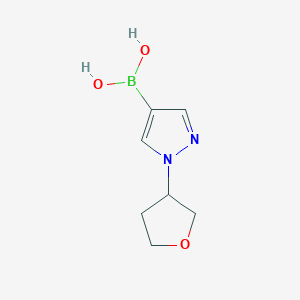
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid, also known as THFPB, is an organic compound used in a wide variety of scientific research applications. It is a boronic acid derivative of a pyrazole, a five-membered heterocyclic organic compound. THFPB has been used in synthesis and as a catalyst in organic reactions, as well as in the study of protein-ligand interactions and in the study of enzymatic reactions.
科学的研究の応用
Pyrazole Derivatives in Polymeric Structures
A study explored the existence of neutral Boron Pyrazole species in polymeric structures. These structures were related to B-poly(1-pyrazolyl)pyrazaboles, containing bridging Boron Pyrazole units and terminal B bonded Pyrazole groups. This research provides insights into the variations in the chemistry of B-(1-pyrazolyl)pyrazaboles and poly(1-pyrazolyl)borates (Brock et al., 1988).
Synthesis of Boronic Acids
Another study detailed the synthesis of 1-Alkyl-pyrazole acid, an important intermediate for biologically active compounds. The target compound was prepared from 1H-pyrazole through various processes, including methylation and conversion into boronic acids (Zhang Yu-jua, 2013).
Boronic Acid Disproportionation
Research observed the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids. This study suggests that base-promoted disproportionation of arylboronic acid with [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone facilitates the formation of pyrazole diarylborinate (Cho et al., 2021).
Regiospecific Synthesis and Suzuki Coupling
A general procedure for the regiospecific preparation of 1-substituted-5-hydroxy-1H-pyrazoles containing differentiated ester moieties was described. This involves a series of reactions, including Suzuki coupling with various boronic acids (Dragovich et al., 2007).
Silylated or Germylated Pyrazoleboronic Acids
A study presented a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids obtained through lithiation/silylation and lithiation/boronation. These boronic acids were characterized by NMR spectroscopy and X-ray crystallography (Durka et al., 2015).
特性
IUPAC Name |
[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDRKBDRSLTBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2CCOC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


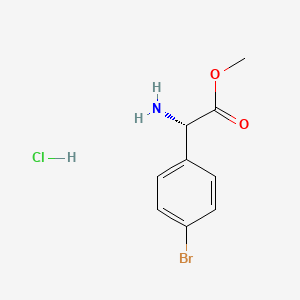
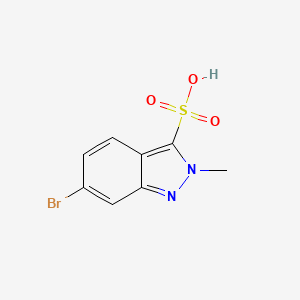


![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
